molecular formula C23H16FN3O B11603433 4-(4-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

4-(4-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11603433
M. Wt: 369.4 g/mol
InChI Key: HQGIHEHYJOSVLC-UHFFFAOYSA-N
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Description

4-(4-FLUOROPHENYL)-3,5-DIPHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are extensively studied in medicinal chemistry

Preparation Methods

The synthesis of 4-(4-FLUOROPHENYL)-3,5-DIPHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves multiple steps. One common synthetic route includes the aldol condensation of 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile with benzaldehyde. This intermediate then reacts with a series of 1,2- and 1,3-binucleophiles to afford new substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives . Industrial production methods often utilize multicomponent condensation reactions (MCRs) due to their efficiency and ability to produce diverse heterocyclic systems .

Chemical Reactions Analysis

4-(4-FLUOROPHENYL)-3,5-DIPHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include malononitrile, ethyl cyanoacetate, and various nucleophiles. Major products formed from these reactions include 2-amino-6-(4-cyano-1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-3-yl)-4-phenylpyridine-3-carbonitrile and ethyl 6-(4-cyano-1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-3-yl)-1,2-dihydro-2-oxo-4-phenylpyridine-3-carboxylate .

Scientific Research Applications

4-(4-FLUOROPHENYL)-3,5-DIPHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-FLUOROPHENYL)-3,5-DIPHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its diverse biological activities. For instance, it may inhibit cyclooxygenase (COX) enzymes, contributing to its anti-inflammatory effects . The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in medicinal chemistry.

Comparison with Similar Compounds

4-(4-FLUOROPHENYL)-3,5-DIPHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can be compared with other pyrazole derivatives, such as:

The uniqueness of 4-(4-FLUOROPHENYL)-3,5-DIPHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H16FN3O

Molecular Weight

369.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-3,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H16FN3O/c24-17-13-11-16(12-14-17)22-19-20(15-7-3-1-4-8-15)25-26-21(19)23(28)27(22)18-9-5-2-6-10-18/h1-14,22H,(H,25,26)

InChI Key

HQGIHEHYJOSVLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)F

Origin of Product

United States

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